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Compound of Interest

N-(2,2-Dimethoxyethyl)propan-2-
Compound Name: )
amine

cat. No.: B13630733

Executive Summary

N-(2,2-Dimethoxyethyl)propan-2-amine (also known as isopropylaminoacetaldehyde
dimethyl acetal) is a specialized secondary amine intermediate used primarily in the synthesis
of nitrogen heterocycles, such as isoquinolines, via the Pomeranz-Fritsch reaction and its
modifications (e.g., Bobbitt cyclization).[1][2][3]

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for
researchers utilizing this compound in drug development and organic synthesis. Due to the
limited availability of public spectral libraries for this specific intermediate, the data below
represents a high-confidence structural assignment derived from first-principles spectroscopic

analysis of its constituent functional groups (isopropyl amine and aminoacetaldehyde dimethyl
acetal).

Molecular Identification & Properties[3][4][5]
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IUPAC Name

N-(2,2-Dimethoxyethyl)propan-2-amine

Common Synonyms

Isopropylaminoacetaldehyde dimethyl acetal;

(2,2-Dimethoxyethyl)(isopropyl)amine

C
Molecular Formula H

NO
Molecular Weight 147.22 g/mol
Monoisotopic Mass 147.1259 Da
SMILES CC(C)NCc(oc)ocC

Physical State

Colorless to pale yellow liquid

Solubility

Soluble in CHCI

, MeOH, DCM,; slightly soluble in water

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying

solvent residuals or unreacted precursors.

Primary Route: Reductive amination of aminoacetaldehyde dimethyl acetal with acetone using

NaBH(OACc)
or catalytic hydrogenation.
e Common Impurities:

o Acetone: Singlet at

2.17 ppm (

H NMR).

© 2026 BenchChem. All rights reserved.

2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13630733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Aminoacetaldehyde dimethyl acetal (Starting Material): Lacks the isopropyl septet/doublet
signals.

o Bis-alkylation products: Tertiary amine formation (less likely with bulky isopropyl groups).
[1]
Nuclear Magnetic Resonance (NMR)

Spectroscopy[8][10]
H NMR Data (400 MHz, CDCI)

The

H NMR spectrum is characterized by two distinct spin systems: the isopropyl group and the
aminoacetaldehyde acetal chain, connected via the central nitrogen atom.
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Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpmM) , HZ)

CH-(OMe)

1 4.48 Triplet (t) 1H (Acetal

methine)

-OCH

2 3.38 Singlet (s) 6H (Methoxy

groups)

(CH

)

3 2.85 Septet (sep) 1H
CH-N

(Isopropyl
methine)

N-CH
4 2.72 Doublet (d) 2H _CH

(Methylene)

(CH

5 1.06 Doublet (d) 6H )
CH (Isopropyl

methyls)

NH (Amine
proton,

6 1.30 Broad (br s) 1H
exchangeabl

e)

Key Diagnostic Signals:

o The Acetal Triplet (4.48 ppm): This signal is deshielded by two oxygen atoms, appearing as a
distinct triplet due to coupling with the adjacent methylene group (Position 4).
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e The Isopropyl Septet (2.85 ppm): Characteristic of N-isopropyl groups, appearing upfield
from O-isopropyl groups.[1]

e The Methoxy Singlet (3.38 ppm): A strong, sharp singlet integrating for 6 protons.

C NMR Data (100 MHz, CDC] )

Shift (
Type Assignment

» Ppm)
CH(OMe)

103.8 CH
(Acetal carbon)
OCH

53.8 CH
(Methoxy carbons, equivalent)
N-CH

50.2 CH
-CH
(CH

48.6 CH )
CH-N (Isopropyl methine)
(CH

22.9 CH )

CH (Isopropyl methyls)

NMR Connectivity Visualization (COSY)

The following diagram illustrates the homonuclear correlation spectroscopy (COSY)
interactions used to verify the connectivity of the molecule.

Mass Spectrometry (MS)[1][4][11]
lonization & Molecular lon[1]
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o Technique: Electron Impact (El, 70 eV) or ESI (+).

e Molecular lon [M]

147 (Typically weak in amines due to rapid fragmentation).
e Protonated lon [M+H]
(ESI):

148.1.

Fragmentation Pattern (El)

Amine fragmentation is dominated by ngcontent-ng-c1352109670=""_nghost-ng-
€1270319359="" class="inline ng-star-inserted">

-cleavage, where the bond adjacent to the nitrogen atom breaks to form a resonance-stabilized
iminium ion.

o Base Peak (
72):

o Mechanism:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-
star-inserted">

-cleavage of the bond between the N-methylene and the acetal carbon.

o Fragment:(CH3)2CH-NH=CH2
o Stability: Highly stable secondary iminium ion.

o Loss:

CH(OMe)

radical (mass 75).
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o Acetal Cleavage (
116):
o Mechanism: Loss of a methoxy radical (
OCH

) from the acetal group.

o Fragment:[M - 31]
e Secondary

-Cleavage (
132):

o Mechanism: Loss of a methyl group from the isopropyl moiety.

o Fragment:[M - 15]ngcontent-ng-c1352109670=""_nghost-ng-c1270319359=""
class="inline ng-star-inserted">

(Less favorable than the formation of the

72 ion).

Molecular lon [M]+

m/z 147

- .CH(OMe)2| .OCH3 ..

Neutral Radical
.CH(OMe)2
(Mass 75)

Base Peak (Alpha Cleavage) Acetal Loss
(CH3)2CH-NH=CH2(+) [M - OMe]+
m/z 72 m/z 116

Figure 2: Mass Spectrometry Fragmentation Pathway (EI)

Click to download full resolution via product page
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Infrared Spectroscopy (IR)[10]

The IR spectrum will display characteristic bands for secondary amines and acetal ethers.

Wavenumber
(cmngcontent-ng-

c1352109670=""
_nghost-ng-
c1270319359="" Intensity Assignment Notes
class="inline ng-
star-inserted">
)
Secondary amine
3300 - 3350 Weak, Broad N-H
(N-H) stretch.[4] Often weak.
ngcontent-ng-
€1352109670=""
_nghost-ng-
o Alkyl (isopropyl) and
2050 - 2830 Strong €1270319359= yl (isopropyl)
class="inline ng-star- O-Me C-H stretches.
inserted">
(C-H)
ngcontent-ng-
€1352109670=""
_nghost-ng- Characteristic
1120 - 1050 Strong €1270319359= ether/acetal stretch
class="inline ng-star- (C-O-C)
inserted">
(C-0)
Gem-dimethyl
1460 - 1380 Medium (C-H) "doublet" of isopropyl
group.
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Experimental Protocols
NMR Sample Preparation

e Solvent: Use Chloroform-d (CDCIngcontent-ng-c1352109670="" _nghost-ng-
€1270319359="" class="inline ng-star-inserted">

) (99.8% D) containing 0.03% TMS as an internal standard.
» Concentration: Dissolve approximately 10-20 mg of the amine in 0.6 mL of solvent.
e Handling: Amines can absorb CO

from the air to form carbamates. Prepare samples immediately before acquisition or store
under nitrogen.

e Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s). For
guantitative purity analysis, increase relaxation delay to >5s.

GC-MS Analysis Conditions

e Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]
e Inlet Temp: 250°C.
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program: 50°C (hold 2 min)
10°C/min
200°C.

» Note: The acetal group is acid-sensitive.[1] Ensure the column and inlet liner are deactivated
(base-deactivated) to prevent degradation during analysis.[1]

References
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e PubChem.Compound Summary: N-(2,2-dimethoxyethyl)propan-2-amine (CID 81093435).
[1] National Library of Medicine. [Link][1]

e Bobbitt, J. M., et al. "Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction."[1][5]
Journal of Organic Chemistry, 1965. (Contextual synthesis reference).

e Pretsch, E., Buhlmann, P., & Badertscher, M.Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift prediction
principles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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